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Compound of Interest

Compound Name:
3-(Diisopropylamino)-1,2-

propanediol

CAS No.: 85721-30-8

Cat. No.: B1619808 Get Quote

In pharmaceutical development and quality control, the accurate quantification of impurities is

paramount to ensuring drug safety and efficacy. 3-isopropylamino-1,2-propanediol is a critical

process-related impurity and degradation product of several β-adrenergic receptor antagonists,

such as metoprolol, where it is listed as "Impurity N" in the European Pharmacopoeia.[1][2][3] It

also serves as a key building block in the synthesis of various active pharmaceutical

ingredients (APIs).[3][4][5]

The analysis of 3-isopropylamino-1,2-propanediol presents a significant analytical challenge

due to its inherent physicochemical properties. As a small, highly polar molecule, it is poorly

retained on traditional reversed-phase high-performance liquid chromatography (RP-HPLC)

columns.[1][6] Furthermore, it lacks a chromophore, rendering it essentially invisible to

standard ultraviolet (UV) detectors.[1][2]

To overcome these obstacles, a robust analytical strategy combining two powerful technologies

is required: Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Charged

Aerosol Detection (CAD) for universal detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic

technique that utilizes a polar stationary phase (like silica or a bonded polar phase) and a

mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a

small amount of aqueous buffer.[7][8] This creates a water-enriched layer on the surface of
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the stationary phase, into which polar analytes can partition, thus enabling their retention and

separation.[7][9] This makes HILIC an ideal choice for retaining and separating highly polar

compounds that elute in the void volume in reversed-phase chromatography.[6][10]

Charged Aerosol Detection (CAD): CAD is a universal detection method that can measure

any non-volatile and many semi-volatile analytes.[11][12] The detector response is

independent of the analyte's spectral properties, making it perfectly suited for non-

chromophoric compounds like 3-isopropylamino-1,2-propanediol.[13][14] The operational

principle involves nebulizing the column eluent, evaporating the mobile phase to leave dried

analyte particles, charging these particles with a corona discharge, and then measuring the

aggregate charge with a sensitive electrometer.[11][12][13]

This application note provides a comprehensive, field-proven protocol for the quantification of

3-isopropylamino-1,2-propanediol using a HILIC-CAD method. It details the experimental

choices, provides a step-by-step workflow, and discusses method validation in accordance with

regulatory guidelines.

Principle of HILIC-CAD Analysis
The synergy between HILIC and CAD provides a powerful solution for the analysis of 3-

isopropylamino-1,2-propanediol. The logical flow of the methodology is designed to ensure

specific separation followed by sensitive, universal detection.
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Caption: Workflow from HILIC separation to CAD detection.
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Materials and Methodology
Reagents and Chemicals

3-isopropylamino-1,2-propanediol reference standard (>95% purity)

Acetonitrile (HPLC or LC-MS grade)

Ammonium formate (analytical or LC-MS grade)

Formic acid (analytical or LC-MS grade)

Deionized water (18.2 MΩ·cm)

Metoprolol drug products (e.g., tartrate tablets, succinate extended-release tablets) for

sample analysis

Instrumentation
An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, and

column thermostat.

Thermo Scientific™ Vanquish™ or UltiMate™ 3000 system (or equivalent).

Thermo Scientific™ Corona™ Veo™ or Corona™ ultra™ Charged Aerosol Detector (or

equivalent).

Chromatographic and Detector Conditions
The following tables summarize the validated starting conditions for the method. Optimization

may be required based on the specific system and drug product matrix.[1][2]

Table 1: HILIC Chromatographic Conditions
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Parameter Setting Rationale

Column
Halo Penta HILIC (4.6 x 150
mm, 5 µm)

The penta-hydroxyphenyl
phase provides robust and
reproducible retention for
polar amines.[1][2]

Mobile Phase A
100 mM Ammonium formate,

pH 3.2

A volatile buffer essential for

CAD compatibility. The acidic

pH ensures the amine is

protonated, aiding in good

peak shape.

Mobile Phase B Acetonitrile

The high organic content is

necessary to facilitate the

HILIC retention mechanism.

Gradient Program See Table 2

A gradient is often used to

ensure elution of late-eluting

excipients and re-equilibration

of the column.

Flow Rate 1.0 mL/min

A standard flow rate for a 4.6

mm ID column, providing a

balance between analysis time

and efficiency.

Column Temperature 30 °C

Provides stable retention times

and improves method

robustness.

Injection Volume 10 µL

Should be optimized based on

analyte concentration and

desired sensitivity.

| Sample Diluent | Acetonitrile/Water (80:20, v/v) | The diluent should closely match the initial

mobile phase composition to prevent peak distortion.[15] |

Table 2: Example Gradient Elution Program
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 20 80

10.0 20 80

10.1 80 20

13.0 80 20

13.1 20 80

| 18.0 | 20 | 80 |

Table 3: Charged Aerosol Detector (CAD) Settings

Parameter Setting Rationale

Evaporation Temp. 35 °C

Low temperature is
suitable for semi-volatile
compounds and minimizes
thermal degradation.[16]

Nebulizer Gas Nitrogen @ 35 psi

Optimal gas pressure for

efficient nebulization of the

mobile phase.

Data Collection Rate 5 Hz

Adequate for capturing the

peak profile for standard HPLC

analysis.

| Filter | Medium | A digital filter setting to smooth the baseline signal. |

Experimental Protocols
Standard and Sample Solution Preparation
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Caption: Standard and sample preparation workflow.

Protocol for Standard Preparation:

Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 10 mg of 3-

isopropylamino-1,2-propanediol reference standard into a 50 mL volumetric flask.

Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 80:20 v/v).

Working/Calibration Solutions: Prepare a series of calibration standards by serially diluting

the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL

to 10 µg/mL).
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Protocol for Sample Preparation (from Metoprolol Tablets):

Accurately weigh and finely powder a representative number of tablets (e.g., 20 tablets).

Transfer an amount of powder equivalent to a target concentration of the API (e.g., 50 mg of

metoprolol) into a suitable volumetric flask (e.g., 20 mL).

Add approximately 75% of the flask volume with the sample diluent.

Sonicate for 15 minutes to ensure complete dissolution of the impurity.

Allow the solution to cool to room temperature and dilute to volume with the diluent.

Filter the solution through a 0.45 µm PVDF syringe filter prior to injection.

Method Validation Protocol
The method must be validated according to established guidelines such as ICH Q2(R1) to

ensure it is fit for its intended purpose.[17][18]

Specificity:

Objective: To demonstrate that the analytical signal is unequivocally attributable to 3-

isopropylamino-1,2-propanediol.

Procedure:

Inject the sample diluent (blank) to check for baseline interference.

Inject a solution of the drug product placebo to assess for interference from excipients.

Inject a solution containing only the metoprolol API to ensure it is well-resolved from the

impurity peak.

Inject a sample solution spiked with the 3-isopropylamino-1,2-propanediol standard to

confirm peak identity and resolution.[2]

Linearity:
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Objective: To establish the relationship between analyte concentration and detector

response.

Procedure:

Inject the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate.

Plot the peak area versus the concentration.

Key Insight: The CAD response is often non-linear and can be best described by a

quadratic (second-order polynomial) regression model. The correlation coefficient (R²)

should be ≥ 0.99.

Accuracy (Recovery):

Objective: To determine the closeness of the measured value to the true value.

Procedure:

Prepare a placebo solution of the drug product.

Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of

the target impurity level) with a known amount of the standard. Prepare each level in

triplicate.

Analyze the samples and calculate the percentage recovery. The acceptance criterion is

typically between 90.0% and 110.0%.[17]

Precision:

Objective: To assess the degree of scatter between a series of measurements.

Procedure:

Repeatability (Intra-assay precision): Analyze six independent preparations of a sample

spiked at the 100% target level on the same day.
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Intermediate Precision: Repeat the analysis on a different day with a different analyst

and/or instrument.

Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance

criterion is typically ≤ 5.0% RSD.[19]

Limit of Quantitation (LOQ) and Limit of Detection (LOD):

Objective: To determine the lowest concentration of the analyte that can be reliably quantified

and detected.

Procedure:

These can be estimated based on the signal-to-noise ratio (S/N) from the chromatograms

of low-concentration standards.

Typically, LOQ is established at a S/N ratio of 10:1, and LOD at a S/N ratio of 3:1.

Table 4: Typical Method Validation Performance Summary

Validation Parameter Typical Result Acceptance Criteria

Specificity

No interference at the
retention time of the
analyte.

Peak is spectrally pure and
free from co-elution.

Linearity (R²) > 0.995 (Quadratic fit) R² ≥ 0.99

Accuracy (% Recovery) 95.0% - 105.0% 90.0% - 110.0%

Precision (%RSD) < 3.0% ≤ 5.0%

| LOQ | ~0.1 µg/mL | S/N ≥ 10 |

Conclusion and Final Insights
The HILIC-CAD method provides a robust, sensitive, and specific solution for the challenging

task of quantifying 3-isopropylamino-1,2-propanediol in pharmaceutical products. By leveraging

the unique retention mechanism of HILIC for polar compounds and the universal detection
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capability of CAD for non-chromophoric substances, this approach overcomes the limitations of

traditional analytical techniques.

Key Takeaways for the Researcher:

Embrace the Orthogonality: HILIC offers a separation mechanism that is orthogonal to

reversed-phase, making it an invaluable tool for polar analytes.[10]

Volatility is Key: The use of volatile mobile phase components (e.g., ammonium formate) is

non-negotiable for successful CAD analysis.[11][16]

Matrix Matters: Be aware that high concentrations of salts (e.g., sodium chloride) in the

sample matrix can potentially influence the CAD response, and matrix-matched standards

may be necessary for certain formulations.[20]

Validation is Self-Validation: A thoroughly validated method provides confidence in the

accuracy and reliability of the generated data, which is essential for regulatory compliance

and ensuring product quality.

This detailed guide serves as a comprehensive starting point for researchers, scientists, and

drug development professionals to implement a reliable HILIC-CAD method for the

quantification of 3-isopropylamino-1,2-propanediol and other similar polar, non-chromophoric

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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